molecular formula C13H25N3O B14792654 2-amino-N-[4-(cyclopropylmethylamino)cyclohexyl]propanamide

2-amino-N-[4-(cyclopropylmethylamino)cyclohexyl]propanamide

Cat. No.: B14792654
M. Wt: 239.36 g/mol
InChI Key: XUCKEDDDYMSTNM-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-(4-((cyclopropylmethyl)amino)cyclohexyl)propanamide is a complex organic compound featuring a cyclohexyl ring substituted with an amino group and a cyclopropylmethyl group

Properties

Molecular Formula

C13H25N3O

Molecular Weight

239.36 g/mol

IUPAC Name

2-amino-N-[4-(cyclopropylmethylamino)cyclohexyl]propanamide

InChI

InChI=1S/C13H25N3O/c1-9(14)13(17)16-12-6-4-11(5-7-12)15-8-10-2-3-10/h9-12,15H,2-8,14H2,1H3,(H,16,17)

InChI Key

XUCKEDDDYMSTNM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1CCC(CC1)NCC2CC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(4-((cyclopropylmethyl)amino)cyclohexyl)propanamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the cyclohexyl ring, followed by the introduction of the amino and cyclopropylmethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or nickel, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of (S)-2-Amino-N-(4-((cyclopropylmethyl)amino)cyclohexyl)propanamide may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-pressure liquid chromatography (HPLC) for purification and characterization of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(4-((cyclopropylmethyl)amino)cyclohexyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclohexyl ring or the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium on carbon

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amine derivatives.

Scientific Research Applications

(S)-2-Amino-N-(4-((cyclopropylmethyl)amino)cyclohexyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(4-((cyclopropylmethyl)amino)cyclohexyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler compound with a cyclohexyl ring and an amino group, used in various industrial applications.

    Cyclopropylamine: Contains a cyclopropyl ring and an amino group, used in organic synthesis and as a pharmaceutical intermediate.

Uniqueness

(S)-2-Amino-N-(4-((cyclopropylmethyl)amino)cyclohexyl)propanamide is unique due to the combination of a cyclohexyl ring with both an amino group and a cyclopropylmethyl group. This structural complexity provides distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

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